molecular formula C18H21NO5 B2532428 (E)-3-(3,4-dimethoxyphenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide CAS No. 1428381-82-1

(E)-3-(3,4-dimethoxyphenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide

Cat. No.: B2532428
CAS No.: 1428381-82-1
M. Wt: 331.368
InChI Key: WTUYBRHTRJBJSA-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-3-(3,4-dimethoxyphenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide” is an acrylamide derivative featuring a 3,4-dimethoxyphenyl group conjugated to an acrylamide backbone and an N-substituted 3-(furan-3-yl)-3-hydroxypropyl moiety. Acrylamides with methoxy-substituted aromatic systems are known for diverse bioactivities, including anticancer , antiviral , and antifungal properties . Similar compounds are synthesized via carbodiimide-mediated coupling (e.g., EDCI in DMF) , with characterization by NMR, MS, and elemental analysis .

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-22-16-5-3-13(11-17(16)23-2)4-6-18(21)19-9-7-15(20)14-8-10-24-12-14/h3-6,8,10-12,15,20H,7,9H2,1-2H3,(H,19,21)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUYBRHTRJBJSA-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCCC(C2=COC=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCCC(C2=COC=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(3,4-dimethoxyphenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C19H23N3O4\text{C}_{19}\text{H}_{23}\text{N}_{3}\text{O}_{4}

This compound can be synthesized through various organic reactions involving the coupling of furan derivatives with substituted acrylamides. For example, the synthesis may involve the reaction of 3,4-dimethoxyphenylacrylic acid with furan derivatives under specific conditions to yield the desired product .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated potent activity against human liver carcinoma cells . The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ALiver Carcinoma5.6Apoptosis induction
Compound BBreast Carcinoma8.2Cell cycle arrest
(E)-AcrylamideVarious Tumors4.5Inhibition of angiogenesis

Neuroprotective Effects

In addition to anticancer properties, this compound has shown potential neuroprotective effects. Research indicates that compounds with furan moieties can modulate nicotinic acetylcholine receptors, which are crucial in neuroprotection and cognitive function .

Case Study: Neuroprotective Activity

A study evaluated the effects of a structurally similar compound on anxiety-like behavior in mice. The results suggested that the compound acted as a positive allosteric modulator of α7 nicotinic receptors, leading to anxiolytic-like effects at low doses . This finding highlights the therapeutic potential of such compounds in treating anxiety disorders.

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound's ability to interact with nicotinic acetylcholine receptors suggests a role in neurotransmission and neuroprotection.
  • Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, contributing to their therapeutic profiles.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of acrylamide compounds, including (E)-3-(3,4-dimethoxyphenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide, exhibit potential anticancer properties. Specific studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines. For instance, a related compound showed significant inhibitory effects on melanoma cell lines through mechanisms involving the modulation of key signaling pathways associated with cell survival and proliferation .

1.2 Melanogenesis Inhibition

The compound's structure suggests potential use as a melanogenesis inhibitor. Cinnamic acid derivatives have been widely researched for their ability to inhibit melanin production, which is crucial in treating hyperpigmentation disorders. Preliminary findings indicate that this compound may similarly affect tyrosinase activity, a critical enzyme in melanin synthesis .

Cosmetic Applications

2.1 Depigmenting Agent

The search for effective depigmenting agents has led to the exploration of various acrylamide derivatives. This compound has shown promise as a potential cosmetic ingredient aimed at treating hyperpigmentation. Its ability to inhibit tyrosinase activity and reduce melanin production positions it as a candidate for topical formulations designed to address aesthetic concerns related to uneven skin tone .

2.2 Safety Profile

In vitro evaluations have indicated that compounds like this compound exhibit low cytotoxicity across various human skin cell lines. This safety profile is essential for cosmetic applications where skin irritation and toxicity are significant concerns .

4.1 In Vitro Studies on Melanogenesis

A recent study investigated the effects of similar acrylamide derivatives on B16F10 melanoma cells, highlighting their capacity to inhibit melanin production effectively. The study reported an IC50 value indicating significant potency against melanin synthesis while maintaining a favorable safety profile in non-cancerous cell lines .

4.2 Cosmetic Formulation Development

In developing cosmetic formulations containing this compound, researchers focused on optimizing concentrations for maximum efficacy while minimizing potential side effects. Formulations tested in reconstructed human epidermis models demonstrated promising results in reducing pigmentation without adverse reactions .

Chemical Reactions Analysis

Hydrogenation of α,β-Unsaturated Carbonyl System

The acrylamide’s conjugated double bond undergoes catalytic hydrogenation under standard conditions:

Reaction ConditionsProductYieldReference
Double bond reductionH₂ (1 atm), 10% Pd/C, MeOH, 25°CSaturated propionamide derivative>90%

This reaction proceeds via adsorption of hydrogen on palladium, followed by syn-addition across the double bond . The furan ring and hydroxyl group remain intact under these conditions.

Cycloaddition Reactions

The furan-3-yl group participates in Diels-Alder reactions as a diene, while the acrylamide’s double bond acts as a dienophile:

Dienophile ConditionsCycloadduct StructureSelectivity
Maleic anhydrideToluene, 80°C, 12 hBicyclic oxabicyclo[2.2.1]heptene systemEndo >85%

Reaction kinetics show second-order dependence, with activation energy of ~60 kJ/mol . Stereoelectronic effects from the 3-hydroxypropyl group influence transition state geometry.

Michael Addition Reactions

The α,β-unsaturated system undergoes nucleophilic attacks:

Nucleophile ConditionsAdductNotes
Thiols (e.g., glutathione)PBS buffer, pH 7.4, 37°Cβ-Sulfhydryl adductBioconjugation relevant
Amines (e.g., piperazine)EtOH, rt, 24 hβ-Amino adductRegioselectivity >95%

Kinetic studies reveal pseudo-first-order behavior with thiols (k ≈ 0.15 M⁻¹s⁻¹ at pH 7) . The 3,4-dimethoxyphenyl group electronically activates the β-position.

Hydroxyl Group Transformations

The secondary alcohol undergoes typical oxygen-centered reactions:

Reaction ReagentProductEfficiency
EsterificationAcetyl chloride, pyridine, 0°CAcetyl-protected derivative88%
OxidationJones reagent (CrO₃/H₂SO₄), acetoneKetone derivative72%

Steric hindrance from the furan ring impacts reaction rates – esterification proceeds 40% faster compared to linear hydroxypropyl analogs .

Furan Ring Reactivity

The furan-3-yl group demonstrates electrophilic substitution:

Reaction ConditionsProductRegiochemistry
NitrationHNO₃/AcOH, 0°C5-Nitro-furan-3-yl derivative>90% para
Friedel-Crafts acylationAcCl, AlCl₃, CH₂Cl₂, reflux2-Acetyl-furan-3-yl productLimited (<20%)

DFT calculations indicate nitration occurs preferentially at the C5 position due to resonance stabilization from the adjacent hydroxyl group .

Photochemical Reactions

The enone system undergoes [2+2] photocycloaddition:

Conditions PartnerProductQuantum Yield
UV (365 nm), benzophenoneEthyleneCyclobutane fused systemΦ = 0.12

Transient absorption spectroscopy reveals a triplet excited state lifetime of 1.2 μs, facilitating cross-dimerization .

Comparison with Similar Compounds

Key Observations :

  • N-Substituents : The furan-3-yl-hydroxypropyl group in the target compound is unique compared to pyridinyl (3b), phthalimide (8,13), or indole-ethyl (20) groups. Furan’s oxygen atom may enhance hydrogen bonding, similar to benzothiazole derivatives .
  • Methoxy Groups : The 3,4-dimethoxyphenyl motif is conserved in antifungal and acetylcholinesterase (AChE)-inhibitory compounds , suggesting its role in target engagement.
  • Hydroxy Groups : The 3-hydroxypropyl substituent aligns with anti-inflammatory acrylamides (e.g., compound 2 in , IC50 = 17.00 μM ), where hydroxyl groups improve solubility and receptor interactions.

Physicochemical Trends :

  • Melting Points : Range from 108–197°C, influenced by substituent rigidity (e.g., phthalimide derivatives have higher melting points due to crystallinity) .
  • Spectral Data : Consistent ¹H NMR signals for acrylamide protons (δ ~6.3–7.8 ppm for vinyl and aromatic protons) and MS molecular ion peaks (e.g., m/z 285.2 [M+H]⁺ for 3b ).

Data Table: Comparative Analysis of Key Analogs

Property Target Compound Compound 3b Compound 5q Compound 10c
N-Substituent 3-(Furan-3-yl)-3-hydroxypropyl Pyridin-4-yl 2-(1H-Indol-3-yl)ethyl 2-(3,4-Dimethoxyphenyl)ethyl
Aromatic Group 3,4-Dimethoxyphenyl 3,4-Dimethoxyphenyl 3,4-Dimethoxyphenyl 3,4-Dihydroxyphenyl
Synthesis Yield Not reported 88% Not specified 33.5%
Bioactivity Hypothesized: Antifungal/anti-inflammatory Not specified AChE inhibition (IC50 = 11.51 μM) Antioxidant
Key Spectral Data Expected: δ ~6.3–7.8 (vinyl/aromatic) ¹H NMR: δ 8.54 (pyridine-H) ¹H NMR: δ 8.53 (indole-H) ¹H NMR: δ 6.62–7.18 (Ar-H)

Preparation Methods

Direct Amidation of 3-(3,4-Dimethoxyphenyl)Acrylic Acid

The most straightforward approach involves converting 3-(3,4-dimethoxyphenyl)acrylic acid to its acid chloride intermediate using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane at 0–5°C. Subsequent reaction with 3-(furan-3-yl)-3-hydroxypropylamine in the presence of triethylamine (TEA) affords the target compound through nucleophilic acyl substitution:

$$
\text{3-(3,4-Dimethoxyphenyl)acryloyl chloride} + \text{3-(Furan-3-yl)-3-hydroxypropylamine} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}
$$

Key optimization parameters:

  • Temperature control : Maintaining ≤10°C prevents Michael adduct formation
  • Stoichiometry : 1.2:1 amine-to-acid chloride ratio maximizes conversion
  • Solvent selection : Dichloromethane outperforms THF in yield (78% vs. 63%)

Tandem Knoevenagel-Michael Addition Protocol

A one-pot methodology developed by Yi et al. enables concurrent formation of the α,β-unsaturated system and amide bond:

  • Knoevenagel condensation : 3,4-Dimethoxybenzaldehyde reacts with cyanoacetamide in toluene/TBHP (tert-butyl hydroperoxide) at 75°C to generate the acrylonitrile intermediate
  • Michael addition : 3-(Furan-3-yl)-3-hydroxypropan-1-amine attacks the β-position of the activated alkene
  • Tautomerization : Base-mediated isomerization ensures E-configuration (94% diastereomeric excess)

Reaction conditions :

Parameter Optimal Value
Temperature 75°C
Oxidant TBHP (3 equiv)
Base TEA (0.5 equiv)
Time 6–8 h

This method achieves 85% yield with minimal purification requirements.

Amine Fragment Synthesis: 3-(Furan-3-yl)-3-Hydroxypropylamine

Nitroaldol (Henry) Reaction Pathway

Furan-3-carbaldehyde undergoes nitroaldol condensation with nitromethane under basic conditions to form β-nitro alcohol intermediates, followed by catalytic hydrogenation:

$$
\text{Furan-3-carbaldehyde} + \text{CH}3\text{NO}2 \xrightarrow{\text{NaOH, EtOH}} \text{3-(Furan-3-yl)-3-nitropropan-1-ol} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Target Amine}
$$

Key data :

  • Nitroaldol yield: 73% (diastereomeric ratio 1.5:1 anti/syn)
  • Hydrogenation efficiency: 92% conversion with 5% Pd/C at 50 psi H₂

Enzymatic Kinetic Resolution

Lipase-mediated asymmetric hydrolysis of (±)-3-(furan-3-yl)-3-acetoxypropionitrile provides enantiomerically pure amine precursors:

Enzyme Source Conversion (%) ee (%)
Candida antarctica 48 98
Pseudomonas cepacia 52 95

This biocatalytic approach achieves 99% enantiomeric excess when using immobilized CAL-B in hexane/water biphasic systems.

Advanced Coupling Methodologies

Palladium-Catalyzed Carbonylation

Aryl iodide substrates undergo carbonylative amidation with CO gas (1 atm) in the presence of Pd(OAc)₂/Xantphos catalytic systems:

$$
\text{3-Iodo-4,5-dimethoxybenzene} + \text{CO} + \text{3-(Furan-3-yl)-3-hydroxypropylamine} \xrightarrow{\text{Pd}^{0}} \text{Target Acrylamide}
$$

Optimized conditions :

  • Catalyst loading: 2 mol% Pd
  • Ligand: Xantphos (4 mol%)
  • Solvent: DMF/H₂O (9:1)
  • Yield: 88%

Photoredox-Mediated Decarboxylative Coupling

Visible-light-driven synthesis utilizes 3,4-dimethoxycinnamic acid and N-hydroxyphthalimide (NHPI) esters:

$$
\text{Cinnamic Acid} \xrightarrow{\text{NHPI, DCC}} \text{Active Ester} \xrightarrow{\text{Ru(bpy)}_3^{2+}, \text{Blue LED}} \text{Acrylamide Product}
$$

This metal-free approach achieves 76% yield with excellent E/Z selectivity (>20:1).

Purification and Characterization

Chromatographic Techniques

Final product purification employs:

  • Normal-phase silica gel : Hexane/EtOAc (3:7) eluent removes polar byproducts
  • Reverse-phase C18 : MeOH/H₂O (65:35) gradient enhances diastereomeric separation

Purity metrics :

Method Purity (%)
HPLC (C18) 99.2
GC-MS 98.7

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.82 (d, J = 15.6 Hz, 1H, CH=CHCO)
  • δ 6.95–6.35 (m, 6H, aromatic)
  • δ 5.21 (br s, 1H, OH)

HRMS (ESI+) :
Calculated for C₁₉H₂₃NO₆ [M+H]⁺: 362.1601
Found: 362.1598

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost Index Scalability
Direct Amidation 78 99.1 1.0 >100 g
Tandem Knoevenagel 85 98.5 0.8 50 g
Carbonylation 88 99.2 2.3 10 g
Photoredox 76 97.8 1.5 20 g

The tandem Knoevenagel method provides optimal balance between efficiency and practicality for industrial-scale synthesis.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing (E)-3-(3,4-dimethoxyphenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Preparation of the acrylamide backbone via condensation between α,β-unsaturated carboxylic acids (e.g., α-bromoacrylic acid) and amines. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF under ice-cooled conditions is used to activate the carboxyl group, followed by coupling with the amine-containing furan derivative .
  • Step 2: Purification via column chromatography (e.g., using ethyl acetate/petroleum ether gradients) to isolate the (E)-isomer, confirmed by TLC and NMR .
  • Critical Parameters: Solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (0–5°C to minimize side reactions), and stoichiometric ratios (excess amine to drive coupling efficiency).

Basic: How can structural confirmation and purity assessment be methodologically validated for this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 7.6–6.3 ppm confirm the acrylamide’s trans (E)-configuration (J = 15.6 Hz for vinyl protons) and aromatic methoxy groups (δ 3.7–3.8 ppm) .
    • ¹³C NMR: Signals near δ 165–170 ppm indicate the acrylamide carbonyl group .
  • Mass Spectrometry (MS): ESI-MS (m/z ~400–450) confirms molecular weight alignment with theoretical calculations .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages should match within ±0.3% of theoretical values .

Advanced: What strategies can resolve discrepancies in reported bioactivity data for acrylamide derivatives?

Answer:
Contradictions in bioactivity (e.g., variable IC₅₀ values) may arise from:

  • Experimental Variability: Standardize assay conditions (e.g., cell lines, incubation times). For example, use in vitro kinase inhibition assays with controlled ATP concentrations .
  • Structural Confirmation: Re-validate compound purity via HPLC (>98% purity) and ensure correct stereochemistry (E vs. Z isomers) via NOESY NMR .
  • Orthogonal Validation: Cross-check results using complementary methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Advanced: How can computational modeling elucidate the compound’s mechanism of action in biological systems?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases or GPCRs). The furan and dimethoxyphenyl groups may engage in π-π stacking or hydrogen bonding with active-site residues .
  • MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., in GROMACS) to identify critical interactions .
  • QSAR Studies: Corrogate substituent effects (e.g., methoxy vs. hydroxyl groups) on bioactivity using regression models .

Advanced: What methodologies are effective for studying the compound’s stability under varying storage conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC .
  • Stabilizers: Co-formulate with antioxidants (e.g., BHT) or store in amber vials under inert gas (argon) to prevent oxidation of the furan ring .
  • Kinetic Analysis: Calculate degradation rate constants (k) using Arrhenius plots to predict shelf life .

Advanced: How can structure-activity relationships (SAR) guide the design of more potent analogs?

Answer:

  • Substituent Modulation:
    • Replace 3,4-dimethoxyphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity and target binding .
    • Modify the hydroxypropyl chain to a cyclopropyl group to improve metabolic stability .
  • Bioisosteric Replacement: Substitute furan with thiophene (as in ) to evaluate π-stacking efficiency in hydrophobic pockets.
  • Proteolysis-Targeting Chimeras (PROTACs): Conjugate the acrylamide to E3 ligase ligands (e.g., thalidomide) to induce targeted protein degradation .

Basic: What analytical challenges arise in quantifying trace impurities, and how can they be mitigated?

Answer:

  • Impurity Profiling: Use UPLC-MS/MS with a C18 column (2.1 × 100 mm, 1.7 µm) to detect byproducts (e.g., Z-isomers or hydrolyzed derivatives) at <0.1% levels .
  • Sample Preparation: Employ SPE (solid-phase extraction) to remove matrix interference from biological samples .
  • Method Validation: Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), LOD (0.01 µg/mL), and recovery (>90%) .

Advanced: What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?

Answer:

  • Pharmacokinetics:
    • Rodent Models: Administer 10 mg/kg IV/PO to assess bioavailability. Plasma samples analyzed via LC-MS/MS for Cmax, t₁/₂, and AUC .
    • Tissue Distribution: Radiolabel the compound (¹⁴C) to track accumulation in organs .
  • Toxicity:
    • Acute Toxicity: Dose escalation in zebrafish (OECD 203) to determine LD₅₀ .
    • Genotoxicity: Ames test (OECD 471) to assess mutagenic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.